molecular formula C14H13N3O2S B5579524 5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol

5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol

Cat. No. B5579524
M. Wt: 287.34 g/mol
InChI Key: FHWJQZQSKLPDNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol" typically involves multi-component reactions that allow for the construction of complex structures from simpler ones. For example, a novel, simple, and efficient synthesis involving one-pot, four-component reactions has been developed, highlighting the synthetic accessibility of such compounds (Bade & Vedula, 2015).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using analytical and spectral data. This includes X-ray diffraction, NMR, and other spectroscopic methods that provide detailed insights into the arrangement of atoms and the overall geometry of the molecule. For instance, compounds within this family have been characterized to confirm their structures, providing a basis for understanding their chemical behavior and reactivity (Dani et al., 2013).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, contributing to their versatility in synthetic chemistry and applications. The reactions typically involve cyclization, condensation, and substitution processes that lead to a wide range of derivatives with different properties and biological activities. For example, synthesis and reactions of related compounds have been extensively studied, providing insights into their potential uses and chemical behavior (Youssef & Omar, 2007).

Scientific Research Applications

Anti-tumor Applications

  • New bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed promising anti-tumor activities against hepatocellular carcinoma cell lines, suggesting potential for cancer therapy development (Gomha, Edrees, & Altalbawy, 2016).

Antioxidant and Analgesic Applications

  • Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole exhibited significant in vivo analgesic and in vitro antioxidant activities, highlighting their therapeutic potential (Karrouchi et al., 2016).

Antimicrobial Applications

  • Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety were synthesized and evaluated for antimicrobial and anti-proliferative activities, showing promising results against various pathogens (Mansour et al., 2020).
  • A study on the synthesis of novel quaternary ammonium salts revealed potent antimicrobial effects against common pathogens, indicating their potential application in clinical or agricultural antimicrobial agents (Xie et al., 2017).

properties

IUPAC Name

5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-7-3-10(18)12(11(19)4-7)13-9(5-15-17-13)14-16-8(2)6-20-14/h3-6,18-19H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWJQZQSKLPDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=C(C=NN2)C3=NC(=CS3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6877400

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